molecular formula C16H13ClFN5O B11271253 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271253
M. Wt: 345.76 g/mol
InChI Key: OPNZBZZTKZNDIK-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both chlorophenyl and fluorobenzyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the 1,2,3-triazole ring: This can be achieved through a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution of a suitable precursor with 4-chloroaniline.

    Attachment of the fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cellular proliferation pathways. Studies have indicated that derivatives of triazole compounds often exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells.

Case Studies:

  • Anticancer Activity Against MCF-7 Cells:
    A study demonstrated that triazole derivatives exhibited IC50 values below 100 μM against MCF-7 cells, indicating potent anticancer activity. The compounds were found to increase apoptotic cell numbers significantly, suggesting their potential as effective chemotherapeutics .
  • In Vitro Studies:
    In vitro assays have shown that the compound can inhibit the growth of various tumor cell lines, with percent growth inhibitions ranging from 51.88% to 86.61% across different studies .

Antimicrobial Applications

Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. The triazole structure enhances its ability to interact with microbial enzymes, potentially leading to effective inhibition.

Case Studies:

  • Inhibition of Bacterial Growth:
    Research indicates that similar triazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds within this class have been synthesized and tested for their ability to inhibit microbial growth effectively .
  • Fungal Inhibition:
    Some derivatives have also demonstrated antifungal properties, making them suitable candidates for further development in treating fungal infections .

Drug Development Potential

Structure-Activity Relationship (SAR):
The design and synthesis of new derivatives based on the core structure of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide are ongoing. Researchers are exploring various substitutions on the triazole ring to enhance potency and selectivity towards cancerous cells while minimizing side effects.

Computational Studies:
Molecular docking studies have been employed to predict the binding affinities of these compounds to specific biological targets involved in cancer progression. These studies are crucial for understanding how structural modifications can lead to improved therapeutic efficacy .

Summary Table of Applications

Application TypeTarget Organisms/CellsKey Findings
AnticancerMCF-7, HCT-116, HeLaSignificant cytotoxicity with IC50 values < 100 μM; induction of apoptosis
AntimicrobialVarious bacteria and fungiEffective inhibition observed; potential for development as antimicrobial agents

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,2,3-triazole-4-carboxamide
  • N-(4-fluorobenzyl)-1,2,3-triazole-4-carboxamide
  • 5-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,3-triazole

Uniqueness

5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorophenyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on recent research findings.

  • Molecular Formula : C17H15ClFN5O
  • Molecular Weight : 359.79 g/mol
  • Melting Point : 214-216°C
  • Solubility : Sparingly soluble in water; highly soluble in organic solvents like ethanol and DMSO.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and biological context.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi. For instance, in vitro assays demonstrated that the compound displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli.

Antifungal Activity

The antifungal potential of this compound has also been explored. It has been shown to be effective against various fungal strains, including Candida albicans, suggesting its potential use in treating fungal infections.

Anticancer Properties

The anticancer activity of this compound is particularly noteworthy. In several studies, it has been reported to induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyDemonstrated significant inhibition of S. aureus and E. coli growth at low concentrations.
Study 2Assess antifungal propertiesShowed effective antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Investigate anticancer effectsInduced apoptosis in MCF-7 cells with a decrease in viability by 50% at concentrations above 20 µM after 48 hours.

Comparison with Similar Compounds

This compound can be compared with other triazole derivatives to highlight its unique properties:

Compound NameMolecular FormulaKey Activity
Compound AC16H13ClFN5OAntimicrobial
Compound BC17H16ClFN5OAnticancer
Compound CC15H12ClFN5OAntifungal

Properties

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76 g/mol

IUPAC Name

5-(4-chloroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c17-11-3-7-13(8-4-11)20-15-14(21-23-22-15)16(24)19-9-10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

OPNZBZZTKZNDIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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